molecular formula C20H28N2O8S2 B5912844 N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide

N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide

Cat. No. B5912844
M. Wt: 488.6 g/mol
InChI Key: XOCAVQTZCXTGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide, also known as Tiron, is a compound that has gained significant attention in scientific research due to its unique properties. The compound was first synthesized in the 1950s and has since been used in various fields of research, including biochemistry, physiology, and pharmacology. Tiron's ability to chelate metal ions and scavenge free radicals has made it a useful tool in understanding the mechanisms of various biological processes.

Mechanism of Action

N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide's mechanism of action is primarily related to its ability to scavenge free radicals and chelate metal ions. Free radicals are highly reactive molecules that can cause damage to cells and tissues. N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide can scavenge these free radicals, preventing them from causing damage. N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide's ability to chelate metal ions also plays a role in its mechanism of action. By chelating metal ions, N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide can prevent them from catalyzing reactions that produce free radicals.
Biochemical and Physiological Effects:
N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide's ability to protect cells from oxidative damage and prevent cell death. N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide has also been shown to have anti-inflammatory properties, which may be related to its ability to scavenge free radicals. In vivo studies have demonstrated N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide's ability to protect against various diseases, including liver damage and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide in lab experiments is its ability to chelate metal ions and scavenge free radicals. This makes it a useful tool in studying the role of metal ions and oxidative stress in various biological processes. N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide's relatively low toxicity also makes it a safe compound to use in lab experiments. However, one limitation of using N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide is its limited solubility in water, which can make it challenging to use in certain experimental setups.

Future Directions

There are several future directions for research involving N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide. One potential area of research is the use of N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide in the treatment of various diseases, including neurodegenerative diseases and liver damage. Another potential area of research is the development of new compounds based on N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide's structure that may have improved properties. Additionally, further research is needed to better understand N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide's mechanism of action and its role in various biological processes.

Synthesis Methods

N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide can be synthesized through a multi-step process involving the reaction of 2-nitrophenol with ethylene glycol and sodium sulfite. The resulting product is then reduced to form N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide. The synthesis method is relatively straightforward and has been well-established in the literature.

Scientific Research Applications

N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide has been widely used in scientific research to investigate various biological processes. One of the most significant applications of N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide is its ability to act as a metal chelator. N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide can chelate metal ions such as iron and copper, which are essential for many biological processes but can also cause oxidative damage when present in excess. N,N,N',N'-tetrakis(2-hydroxyethyl)-4,4'-biphenyldisulfonamide's ability to chelate these metal ions has been used to study the role of metal ions in various diseases, including Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]-N,N-bis(2-hydroxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O8S2/c23-13-9-21(10-14-24)31(27,28)19-5-1-17(2-6-19)18-3-7-20(8-4-18)32(29,30)22(11-15-25)12-16-26/h1-8,23-26H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCAVQTZCXTGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N(CCO)CCO)S(=O)(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N',N'-Tetrakis(2-hydroxyethyl)-4,4'-bis(benzenesulfonamide)

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